Ethyl (4-chloro-3,5-dimethylphenoxy)acetate
Description
Ethyl (4-chloro-3,5-dimethylphenoxy)acetate is a synthetic auxin analog and plant growth regulator. Structurally, it consists of a phenoxyacetic acid backbone substituted with a chlorine atom and two methyl groups at the 4-, 3-, and 5-positions of the aromatic ring, respectively, and an ethyl ester group at the acetic acid moiety. The molecular formula is C₁₂H₁₅ClO₃, with a molecular weight of 242.7 g/mol (derived from the parent acid, C₁₀H₁₁ClO₃, molecular weight 214.6 g/mol, with an ethyl ester substitution ).
The compound is synthesized via esterification of its parent acid, 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (602-UC), or through methods such as the Fries rearrangement of 4-chloro-3,5-dimethylphenyl acetate using aluminum chloride .
Properties
CAS No. |
167995-29-1 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3 |
InChI Key |
BYHLSWXJCVEMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-chloro-3,5-dimethylphenoxy)acetate typically involves the esterification of 4-chloro-3,5-dimethylphenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative.
Mechanism :
-
Acid-catalyzed hydrolysis : Protonation of the ester oxygen, followed by nucleophilic attack by water.
-
Base-catalyzed hydrolysis : Deprotonation of the ester oxygen, forming a tetrahedral intermediate.
Products :
-
Acid hydrolysis : 4-chloro-3,5-dimethylphenoxyacetic acid + ethanol.
-
Base hydrolysis : Sodium salt of 4-chloro-3,5-dimethylphenoxyacetic acid .
Nucleophilic Substitution Reactions
The chloro-substituent on the aromatic ring participates in nucleophilic substitution , though reactivity depends on activation by electron-withdrawing groups.
Reagents :
-
Nucleophiles: Amines, alcohols, thiols.
-
Conditions: Polar aprotic solvents (e.g., DMF), elevated temperatures.
Examples :
-
Substitution with ammonia: Forms aniline derivatives.
-
Substitution with hydroxide: Generates phenolic derivatives.
Oxidation and Reduction
The compound’s ester and aromatic moieties can undergo oxidation and reduction , though specific reactivity varies:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Corresponding carboxylic acid |
| Reduction | Lithium aluminum hydride | Alcohol derivative |
Structural Analysis
The compound’s molecular formula is C₁₀H₁₁ClO₃ , with a chloro-substituted phenoxy ring and an ethyl acetate ester . Key structural features include:
| Feature | Description |
|---|---|
| Chloro-substituent | Positioned at the 4-position of the phenyl ring |
| Methyl groups | At 3- and 5-positions on the aromatic ring |
| Ester group | Ethyl acetate moiety linked to the phenoxy oxygen |
Mechanistic Insights
NMR and computational studies reveal that chloro-substituted phenoxy groups interact with biological targets through hydrophobic interactions and hydrogen bonding . In medicinal chemistry, derivatives of this compound exhibit selective binding to enzymes like Mcl-1, where the chloro group contributes to pocket occupancy and target affinity .
Scientific Research Applications
Ethyl (4-chloro-3,5-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (4-chloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethyl groups on the phenoxy ring can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
Key Comparative Findings
Bioactivity and Selectivity
- Auxin Activity: this compound shares auxin-like growth-promoting effects with 2,4-D and 602-UC. However, its ethyl ester group enhances lipophilicity, improving membrane permeability compared to the carboxylic acid form (602-UC) .
- Selectivity: The 3,5-dimethyl substitution on the aromatic ring distinguishes it from 2,4-D, which has dichloro substituents. This structural difference may reduce non-target herbicidal activity, making it more suitable for selective growth regulation .
Stability and Formulation
- Chemical Stability : The ethyl ester group confers greater hydrolytic stability compared to methyl esters (e.g., methyl derivatives in ), which may degrade faster under acidic conditions .
- Storage : Unlike 602-UC, which requires storage at -20°C for long-term stability, the ester form may exhibit improved shelf life at moderate temperatures due to reduced reactivity .
Research Implications
- Agricultural Applications : The compound’s balance of lipophilicity and auxin activity makes it a candidate for foliar applications, where rapid uptake is critical .
- Structure-Activity Relationships (SAR) : Substitution at the 3,5-positions with methyl groups reduces phytotoxicity compared to halogenated analogues like 2,4-D, suggesting a trade-off between efficacy and safety .
Biological Activity
Ethyl (4-chloro-3,5-dimethylphenoxy)acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on current research findings.
Synthesis
The compound is synthesized through a series of chemical reactions involving the reaction of 4-chloro-3,5-dimethylphenol with ethyl acetate. The synthesis typically involves the following steps:
- Formation of the Phenoxyacetate : The phenol reacts with an acetylating agent to form the corresponding phenoxyacetate.
- Purification : The product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Biological Activity
This compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Research has shown that compounds similar to this compound demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives of this compound were tested for their effectiveness against common bacterial strains, showcasing promising results in inhibiting bacterial growth .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through its action as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, which plays a crucial role in inflammatory processes. This compound showed significant inhibition of lipoxygenase activity in vitro, suggesting its potential as an anti-inflammatory agent .
Case Studies and Research Findings
- In Vitro Studies : In a study conducted to evaluate the enzyme inhibitory activity against lipoxygenase, derivatives of this compound were found to inhibit the enzyme effectively, with IC50 values indicating strong potency .
- In Vivo Studies : Further investigations into the anti-inflammatory effects were conducted using animal models. The compound was administered to mice with induced inflammation, leading to a notable reduction in inflammatory markers and symptoms compared to control groups .
- Synergistic Effects : Another aspect explored was the synergistic effect of this compound when combined with standard antibiotics. This combination therapy showed enhanced antibacterial activity, suggesting potential applications in treating resistant bacterial infections .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects could lead to better therapeutic applications.
- Formulation Development : Investigating various formulations for improved bioavailability and targeted delivery in clinical settings.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be essential for potential therapeutic use.
Q & A
Q. What are the recommended synthetic routes for Ethyl (4-chloro-3,5-dimethylphenoxy)acetate, and how can reaction completion be monitored?
The compound can be synthesized via nucleophilic substitution, where 4-chloro-3,5-dimethylphenol reacts with ethyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in acetone . Reaction progress is monitored using TLC with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, purification involves solvent removal, aqueous extraction, and washing with NaOH to remove unreacted phenol . For analogs like 2-(4-chloro-2-methylphenoxy)acetamide, similar esterification steps with sulfuric acid catalysts are employed .
Q. How should solubility and stability be optimized for biological assays involving this compound?
The compound is highly soluble in organic solvents (e.g., ethanol, DMSO) at ~30 mg/mL but has limited aqueous solubility. For aqueous buffers (e.g., PBS pH 7.2), pre-dissolve in ethanol and dilute to 0.5 mg/mL. Avoid storing aqueous solutions >24 hours due to hydrolysis risks . Stability is maintained at -20°C for ≥4 years . For in planta studies, solvent compatibility with biological systems (e.g., avoiding DMSO toxicity) must be validated.
Q. What analytical methods are critical for characterizing purity and structure?
Elemental analysis (≤0.5% deviation from theoretical values) and UV/Vis spectroscopy (absorption peaks at 230 and 280 nm) confirm purity . Mass spectrometry and NMR are essential for structural validation. For example, analogs like 2-(3,4-dihydroxyphenyl)acetic acid esters are characterized via LC-MS/MS and crystallography .
Advanced Research Questions
Q. What mechanistic insights explain its role as a synthetic auxin analog, and how does it compare to classical auxins like 2,4-D?
The compound shares structural features with auxins, including a phenoxyacetic acid backbone. Unlike 2,4-D, the 3,5-dimethyl and 4-chloro substituents may enhance membrane permeability or receptor binding . Studies on analogs (e.g., compound 602-UC) suggest it mimics indole-3-acetic acid (IAA) by promoting hypocotyl elongation via auxin receptor interactions (e.g., TIR1/AFB proteins) . Comparative bioassays in Arabidopsis mutants (e.g., tir1-1) can validate receptor specificity.
Q. How can experimental designs address contradictions in bioactivity data across plant species or growth conditions?
Variability in bioactivity may arise from species-specific metabolism, application timing, or environmental factors (e.g., light, temperature). Standardized protocols using mutant lines (e.g., auxin-insensitive mutants) and controlled hydroponic systems reduce noise . Dose-response curves (0.1–100 µM) and longitudinal measurements of hypocotyl elongation improve reproducibility .
Q. What strategies mitigate ester hydrolysis during prolonged in vitro or in planta experiments?
Hydrolysis to the free acid (4-chloro-3,5-dimethylphenoxyacetic acid) can alter bioactivity. Use stable isotopic labeling (e.g., ¹³C-ethyl groups) to track hydrolysis kinetics via LC-MS . Encapsulation in nanocarriers or co-application with esterase inhibitors (e.g., PMSF) may prolong stability .
Q. How do structural modifications (e.g., ester vs. acid form) impact auxin-like activity and delivery efficiency?
The ethyl ester form enhances lipophilicity, improving membrane penetration compared to the carboxylic acid. However, the acid form (602-UC) shows higher receptor affinity in vitro . Comparative studies using radiolabeled compounds (³H-acid vs. ³H-ester) can quantify uptake and translocation rates in planta .
Methodological Notes
- Synthesis Optimization : Replace acetone with polar aprotic solvents (e.g., DMF) to accelerate reaction rates .
- Bioassay Design : Include solvent controls (e.g., 1% ethanol) to isolate compound-specific effects .
- Safety : Follow hazard protocols (H303+H313+H333) for handling chlorinated phenols, including PPE and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
